molecular formula C10H9N3O B6441959 2-[(6-methylpyridin-3-yl)oxy]pyrazine CAS No. 2549025-57-0

2-[(6-methylpyridin-3-yl)oxy]pyrazine

Cat. No.: B6441959
CAS No.: 2549025-57-0
M. Wt: 187.20 g/mol
InChI Key: OCKUSJKHZWSOIZ-UHFFFAOYSA-N
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Description

2-[(6-methylpyridin-3-yl)oxy]pyrazine is a heteroaromatic ether compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring pyridine and pyrazine rings are frequently investigated as key scaffolds in drug discovery . Specifically, substituted pyrazines and their derivatives have been identified as potent inhibitors of various biological targets, such as phosphodiesterases (PDEs) . Similarly, pyridinyl-oxy substituted structures are commonly explored in developing bioactive molecules, including negative allosteric modulators for metabolic glutamate receptors . The structure of this compound, which links a methylpyridine group to a pyrazine ring via an oxygen bridge, suggests its potential utility as an intermediate or core structure in synthesizing novel therapeutic agents. Researchers may find value in this chemical for probing biological mechanisms or as a building block in the development of small-molecule inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-2-3-9(6-13-8)14-10-7-11-4-5-12-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKUSJKHZWSOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methylpyridin-3-yl)oxy]pyrazine typically involves the reaction of 6-methyl-3-pyridinol with pyrazine derivatives. One common method includes the use of hydrazine hydrate and dimethylacetamide as solvents under ethanol conditions. The reaction proceeds through a cyclization process, forming the desired pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring undergoes nucleophilic substitution at activated positions. In derivatives with electron-withdrawing groups, chlorine displacement has been observed:

Reaction ConditionsProductYield (%)Source
4,6-Dichloropyrimidine + LDA, THF, 0°C → RT4-Chloro-6-[(6-methylpyridin-3-yl)oxy]pyrazine59

Key factors influencing reactivity:

  • Electron-deficient pyrazine positions (C2/C5) favor SNAr mechanisms.

  • Steric hindrance from the 6-methylpyridin-3-yl group reduces reactivity at adjacent positions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings when halogenated:

Table 1: Cross-Coupling Efficiency with Halogenated Derivatives

Coupling TypeBoronic Acid/AlkyneCatalyst SystemYield (%)EC₅₀ (µM)*Source
Suzuki (C4-Br)4-Fluorophenylboronic acidPd(PPh₃)₄, K₃PO₄780.074
Sonogashira (C2-I)PhenylacetylenePdCl₂(PPh₃)₂, CuI65N/A

*Biological activity post-modification (AMPK activation EC₅₀) .

Mechanistic insights:

  • Halogen position dictates regioselectivity. C4-substituted derivatives show higher coupling efficiency than C2 analogs.

  • Steric effects : Bulky substituents on the pyridine ring reduce reaction rates by ~30% .

Oxidation and Reduction

The pyrazine ring exhibits redox activity:

Oxidation:

  • Peracetic acid oxidizes the pyrazine ring to pyrazine N-oxide (confirmed by ¹H NMR at δ 8.9 ppm) .

  • Hydrogen peroxide (30%) selectively oxidizes methylpyridine to pyridine N-oxide (yield: 85%) .

Reduction:

  • LiAlH₄ reduces pyrazine to piperazine derivatives under anhydrous THF (yield: 45%) .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring but leaves the pyridine moiety intact .

1,3-Dipolar Cycloaddition

The compound acts as a dipolarophile in reactions with azomethine ylides:

Dipole SourceConditionsProduct StructureYield (%)Source
N-Methylazomethine ylideToluene, 80°C, 12hPyrrolo[1,2-a]pyrazine derivative62

Key observations:

  • Electron-withdrawing groups on pyrazine accelerate reaction kinetics (k = 1.2 × 10⁻³ s⁻¹) .

  • Steric bulk from the 6-methyl group reduces diastereoselectivity (dr = 3:1 vs. 5:1 for unsubstituted analogs) .

Methylpyridine Modifications:

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group (yield: 70%) .

  • Sulfonation : SO₃·Py complex sulfonates the pyridine ring at C4 (yield: 55%).

Pyrazine Ethe

Scientific Research Applications

2-[(6-methylpyridin-3-yl)oxy]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include pyrazine derivatives modified at the 2-position with diverse substituents. Examples from the literature:

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine Sulfonamide-linked piperidine-pyrazole group Non-competitive mGluR5 modulator
2-((3,6-Dimethylpyrazin-2-yl)oxy)benzaldehyde Dimethylpyrazine + benzaldehyde Electron-deficient aryl ether; photoinduced rearrangements
3-(4-Isopropylphenyl)-5-((6-methylpyridin-3-yl)methoxy)-[1,2,4]triazolo[4,3-a]pyrazine Triazolo-pyrazine + methylpyridinylmethoxy Antimalarial candidate (synthetic derivative)
2-Ethyl-6-methylpyrazine Alkyl substituents (ethyl, methyl) Coffee aroma compound

Key Observations :

  • Electronic Effects : Pyrazine’s electron-deficient nature (pKa ~0.6 for protonated form) contrasts with pyridine (pKa ~5.20), making pyrazine derivatives less basic and more resistant to protonation under physiological conditions .
  • Substituent Influence : Sulfonamide-linked analogs (e.g., ) exhibit enhanced solubility and bioavailability compared to alkyl- or methoxy-substituted pyrazines.
  • Biological Activity : Triazolo-pyrazine derivatives (e.g., ) demonstrate antimalarial activity, while sulfonamide-pyrazines (e.g., ) target neurological receptors like mGluR3.

Electronic and Reactivity Profiles

  • Aryl Ether Stability : The 2-[(6-methylpyridin-3-yl)oxy]pyrazine’s aryl ether linkage is less prone to hydrolysis than benzaldehyde-linked analogs (e.g., ) due to steric shielding from the methylpyridine group.
  • Photoreactivity : Unlike 2-((3,6-dimethylpyrazin-2-yl)oxy)benzaldehyde, which undergoes photoinduced intramolecular rearrangements, the methylpyridinyloxy substituent in the target compound likely stabilizes the structure against light-induced degradation .

Pharmacological and Functional Comparisons

  • mGluR5 Modulation: Sulfonamide-pyrazines (e.g., ) show nanomolar potency as mGluR5 negative allosteric modulators (NAMs), whereas triazolo-pyrazines (e.g., ) prioritize antimalarial activity. The absence of sulfonamide groups in this compound may limit its receptor affinity but improve metabolic stability.
  • Agrochemical Relevance: Alkylpyrazines (e.g., 2-ethyl-6-methylpyrazine ) are volatile aroma compounds, whereas methoxy-linked derivatives like the target compound are more likely to serve as non-volatile bioactive scaffolds.

Biological Activity

2-[(6-methylpyridin-3-yl)oxy]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and relevant studies.

The compound is characterized by the presence of both a pyrazine ring and a pyridine moiety, which contribute to its biological activity. The structure can be represented as follows:

Chemical Structure C10H10N2O\text{Chemical Structure }C_{10}H_{10}N_2O

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific pathways remain to be fully elucidated .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it was found to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency. The compound appears to activate caspase pathways, leading to programmed cell death .

Cell Line IC50 (µM) Mechanism
A54932Induction of apoptosis
HepG20.74Activation of caspase pathways

The precise mechanism by which this compound exerts its biological effects involves multiple biochemical pathways:

  • Caspase Activation : The compound activates caspases, which are critical for the execution phase of apoptosis.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines, preventing further proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to oxidative stress and subsequent cell death in cancer cells .

Case Studies

  • Anticancer Efficacy : In a study evaluating various pyrazine derivatives, this compound was highlighted for its superior efficacy against HepG2 cells compared to other derivatives, demonstrating its potential as a lead compound for further development .
  • Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics. The results indicated enhanced anticancer activity when used in conjunction with traditional agents like cisplatin, suggesting potential for combination therapies .

Q & A

Advanced Research Question

  • Resonance Raman (RR) Spectroscopy : Probes charge-transfer states in metal complexes. For pyrazine derivatives, RR identifies vibrational modes associated with the pyridinyloxy moiety and pyrazine ring, revealing electron localization trends .
  • Time-Resolved Resonance Raman (TR³) : Captures transient triplet metal-to-ligand charge-transfer (³MLCT) states, critical for photochemical applications .
  • DFT Calculations : Complement spectral data to map electron density distribution and predict reactivity .

How should researchers quantify trace impurities in synthesized batches?

Intermediate Research Question

  • Headspace SPME-GC×GC-TOFMS : Detects methoxypyrazine byproducts (e.g., 3-methyl derivatives) at ng/L sensitivity. Isotope dilution (e.g., d₃-IBMP) improves accuracy .
  • HPLC-PDA/MS : Monitors residual solvents (DMF, DMSO) and unreacted intermediates. Use C18 columns with acetonitrile/water gradients .

Q. Methodological Steps :

Sample Prep : Dilute in ethanol, add internal standard (d₃-IBMP).

SPME Fiber : 65 µm PDMS/DVB, 40°C extraction for 30 min.

GC×GC Conditions : 1st column (DB-5), 2nd column (DB-17); NPD or TOFMS detection .

How to address contradictory biological activity data in pyrazine derivatives?

Advanced Research Question

  • Orthogonal Assays : Combine in vitro (e.g., mGluR5 modulation ) and in vivo models (e.g., MPTP-induced dyskinesia ) to validate target engagement.
  • Metabolite Profiling : Identify active or toxic metabolites via LC-HRMS. For example, oxidative metabolites of pyrazine derivatives may exhibit off-target effects .
  • Toxicology Studies : Conduct 90-day NHP trials to detect delayed hypersensitivity, as seen in mGluR5 NAMs .

Case Study : PF-470 (mGluR5 NAM) showed efficacy in PD-LID models but failed due to immune-mediated toxicity, highlighting the need for early metabolite screening .

What strategies mitigate regioselectivity challenges in pyrazine functionalization?

Intermediate Research Question

  • Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer electrophilic substitution .
  • Computational Modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block undesired positions during coupling, followed by TFA cleavage .

How to design stability studies for this compound under physiological conditions?

Advanced Research Question

  • Forced Degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS .
  • Light/Heat Stress : Accelerated stability testing (40°C/75% RH, 1 month) identifies photolytic byproducts (e.g., pyrazine N-oxides) .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs); quench with acetonitrile and quantify parent compound loss .

What computational tools predict the pharmacokinetic profile of pyrazine derivatives?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
  • PBPK Modeling : GastroPlus or Simcyp for dose extrapolation from preclinical species to humans .

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